4-[(4-phenoxybenzoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-10-6-15(7-11-16)20(23)24)14-8-12-18(13-9-14)25-17-4-2-1-3-5-17/h1-13H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKFXLGXPLHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the 4-[(4-Phenoxybenzoyl)amino]benzoic Acid Scaffold
The fundamental transformation in the synthesis of this compound is the acylation of the amino group of 4-aminobenzoic acid with a derivative of 4-phenoxybenzoic acid. This is typically achieved through amidation reactions.
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. catalyticamidation.info To overcome this, the carboxylic acid is typically activated. A common method is the conversion of 4-phenoxybenzoic acid into its more reactive acyl chloride derivative, 4-phenoxybenzoyl chloride. This acyl chloride can then react with 4-aminobenzoic acid, often under Schotten-Baumann conditions. iitk.ac.inwebsite-files.comquora.combyjus.comwikipedia.org This reaction involves an aqueous base, such as sodium hydroxide (B78521), which neutralizes the hydrochloric acid byproduct and drives the reaction to completion. iitk.ac.inbyjus.com The use of a two-phase system, consisting of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether, is characteristic of the Schotten-Baumann reaction, where the product remains in the organic phase. wikipedia.org
Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of 4-phenoxybenzoic acid with 4-aminobenzoic acid without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. peptide.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com
Phosphonium Salts: Reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for amide bond formation. peptide.comuniurb.itsigmaaldrich.com They generate activated OBt esters which readily react with amines. sigmaaldrich.com
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also powerful coupling agents that form active esters. peptide.comuniurb.itsigmaaldrich.com
The choice of coupling reagent can be critical, especially when dealing with substrates that may have solubility issues or steric hindrance. For instance, a study on the synthesis of 4-benzamidobenzoic acid derivatives involved the reaction of 4-aminobenzoic acid with various benzoyl chlorides in dry tetrahydrofuran (B95107) (THF) in the presence of anhydrous sodium carbonate, achieving a yield of 85% for the parent compound. nih.gov
| Method | Activating Agent/Reagent | Typical Solvent(s) | Base | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acyl Chloride (Schotten-Baumann) | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Dichloromethane/Water, Diethyl ether/Water | NaOH, Pyridine (B92270) | Acyl chloride | Well-established, often high yielding. iitk.ac.inwebsite-files.com | Requires prior synthesis and isolation of the acyl chloride. iitk.ac.in |
| Carbodiimide Coupling | DCC, EDC | DMF, DCM, THF | - (or with HOBt) | O-acylisourea | Direct, one-pot potential. | Byproduct (urea) can be difficult to remove (DCC), potential for racemization. peptide.com |
| Phosphonium Salt Coupling | PyBOP | DMF | DIPEA | OBt active ester | High efficiency, rapid reactions. sigmaaldrich.com | Higher cost of reagents. |
| Uronium Salt Coupling | HBTU, HATU | DMF | DIPEA | OBt/OAt active ester | Very efficient, even for difficult couplings. sigmaaldrich.com | Potential for guanidinylation side reaction. sigmaaldrich.com |
The successful synthesis of the target molecule relies on the availability of high-purity precursors.
4-Aminobenzoic Acid (PABA): This compound is commercially available. However, it can be synthesized through various methods. A common laboratory and industrial preparation involves the catalytic hydrogenation of 4-nitrobenzoic acid. google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com A described method involves preparing an aqueous solution of the sodium salt of 4-nitrobenzoic acid, followed by hydrogenation at 60-70°C and 1-2 MPa of hydrogen pressure, leading to yields above 95% and purity greater than 99%. google.com Another route involves the Hofmann rearrangement of the amide derived from terephthalic acid.
4-Phenoxybenzoyl Chloride: This precursor is generally prepared from 4-phenoxybenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). iitk.ac.innih.gov The reaction with oxalyl chloride is often performed in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature. nih.gov A patent describes the synthesis of 4-phenoxybenzoyl chloride by refluxing 4-phenoxybenzoic acid with thionyl chloride in toluene (B28343) for 0.5-2 hours.
4-Phenoxybenzoic acid itself can be synthesized through several routes. One method involves the oxidation of 4-phenoxyacetophenone, which is synthesized via a Friedel-Crafts acylation of diphenyl ether. Another approach is the Ullmann condensation, reacting phenol (B47542) with para-chlorobenzoic acid in a high-boiling solvent like tetralin at elevated temperatures (e.g., 150°C) in the presence of a base and a copper catalyst. slideshare.net A described process details the reaction of sodium phenate with p-chlorobenzoic acid in tetralin, achieving a yield of 89%. slideshare.net
In the synthesis of this compound, the presence of two reactive functional groups in 4-aminobenzoic acid (an amino group and a carboxylic acid group) necessitates consideration of protecting group strategies to prevent unwanted side reactions.
The amino group of 4-aminobenzoic acid is the intended site of acylation. The carboxylic acid group, being a nucleophile in its carboxylate form, could potentially compete with the amine in reacting with the activated acylating agent, leading to the formation of anhydrides or other byproducts. To ensure chemoselectivity, the carboxylic acid group of 4-aminobenzoic acid can be protected, typically as an ester (e.g., a methyl or ethyl ester). youtube.com After the amidation reaction is complete, the ester protecting group can be removed by hydrolysis, usually under basic conditions (saponification) followed by acidification, to regenerate the carboxylic acid. youtube.com
However, under certain conditions, such as the Schotten-Baumann reaction, protection of the carboxylic acid may not be necessary. The reaction is typically run in an aqueous base, where the carboxylic acid exists as the carboxylate salt. This salt is generally less nucleophilic than the free amine, allowing for selective N-acylation.
Conversely, if the amidation were to be performed using a coupling reagent that could also react with the amine (for instance, in a different synthetic design), the amino group might require protection. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which form carbamates. lookchemmall.com These groups render the amine non-nucleophilic and can be removed under acidic conditions (Boc) or via catalytic hydrogenation (Cbz), respectively. lookchemmall.com For the specific synthesis of this compound, protecting the amine is generally not the preferred strategy as it is the reactive site for the key bond formation.
A study on the synthesis of an amide derivative of p-aminobenzoic acid noted the initial conversion of PABA to its hydrochloride salt to protect the amino group from self-polymerization.
Reaction Optimization and Process Chemistry Considerations
Optimizing the reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, particularly on an industrial scale.
While the use of stoichiometric coupling reagents is common, catalytic methods for amide bond formation are of increasing interest due to their atom economy and milder reaction conditions. Boronic acid catalysts have been shown to promote the direct amidation of carboxylic acids and amines. catalyticamidation.info
Transition metal catalysts have also been developed for amidation reactions. For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of aromatic carboxylic acids with amines in refluxing toluene, with catalyst loadings of around 10 mol%. researchgate.net Copper-catalyzed oxidative amidation of aldehydes with amine salts has also been demonstrated, though this is a different synthetic route. organic-chemistry.org For the specific reaction between 4-phenoxybenzoyl chloride and 4-aminobenzoic acid, the use of a base like pyridine can be considered catalytic in the sense that it accelerates the reaction, and it is sometimes preferred over inorganic bases as it can lead to more powerful acylating agents. byjus.com
The choice of solvent can significantly impact the outcome of the amidation reaction. In the Schotten-Baumann synthesis, a biphasic system of an organic solvent (e.g., dichloromethane, diethyl ether, or THF) and water is used. wikipedia.org The organic solvent dissolves the acyl chloride and the resulting amide, while the aqueous phase contains the base to neutralize the HCl byproduct. This separation can improve yield by preventing side reactions of the product.
For direct couplings using reagents like DCC or HATU, polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (B52724) (ACN) are commonly employed to ensure the solubility of all reactants. peptide.comsigmaaldrich.com A study on the synthesis of 4-benzamidobenzoic acid derivatives used dry THF as the solvent. nih.gov The choice of solvent can influence reaction rates and the solubility of byproducts, which can affect purification. For example, the urea (B33335) byproduct from DCC is insoluble in many organic solvents, facilitating its removal by filtration, whereas the byproduct from DIC is more soluble. peptide.com
The optimization of solvent and other parameters like temperature and reaction time is often determined empirically for a specific set of reactants to achieve the best balance of yield, purity, and reaction efficiency.
| Reactant 1 | Reactant 2 | Method/Reagent | Solvent | Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Aminobenzoic acid | Benzoyl chlorides | - | Dry THF | Anhydrous Na₂CO₃ | Room Temp. | 6-12 h | 85% (for benzoyl chloride) | nih.gov |
| 4-Nitrobenzoic acid | - | Catalytic Hydrogenation (Pd/C) | Water | NaOH | 60-70°C | 2 h | >95% | google.com |
| 4-Phenoxybenzoic acid | - | Thionyl chloride | Toluene | - | Reflux | 0.5-2 h | Not specified | iitk.ac.in |
| 4-Phenoxybenzoic acid | - | Oxalyl chloride | DCM | DMF (cat.) | 0°C to 25°C | 16 h | Not specified | nih.gov |
| Phenol | p-Chlorobenzoic acid | Ullmann Condensation | Tetralin | NaOH | 150°C | 10 h | 89% | slideshare.net |
Development of Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic routes for complex organic molecules like this compound is a focal point of contemporary chemical research. Green chemistry principles are being applied to reimagine traditional synthetic pathways, aiming to reduce waste, eliminate hazardous reagents, and improve energy efficiency. For this specific compound, green approaches concentrate on two main areas: the sustainable synthesis of its key precursors, 4-aminobenzoic acid and 4-phenoxybenzoic acid, and the development of cleaner methods for the final amide bond formation.
Greener Synthesis of Precursors
4-Aminobenzoic Acid (PABA): Traditional synthesis of PABA often involves nitration of benzoic acid followed by a reduction step, which uses hazardous reagents and produces significant waste. Greener alternatives have been developed, most notably through catalytic hydrogenation. This process replaces older reduction methods with a cleaner, more efficient catalytic system. For instance, the catalytic hydrogenation of 4-nitrobenzoic acid using a Palladium-on-Carbon (Pd/C) catalyst in water offers high yields and purity with low energy consumption and minimal corrosive waste. themjalab.comgoogle.comgoogle.com Another innovative approach avoids the nitration and reduction steps entirely by utilizing a Hofmann rearrangement reaction on a derivative of 1,4-benzenedicarboxylic acid. sciepub.com Furthermore, biosynthesis methods using engineered microorganisms to convert renewable feedstocks like glucose into PABA represent a frontier in green production, eliminating the reliance on petroleum-based precursors and harsh chemical processes. google.com
Interactive Table 1: Green Synthesis Methods for 4-Aminobenzoic Acid
| Precursor | Method | Catalyst / Reagent | Solvent | Conditions | Yield | Purity | Citation |
| 4-Nitrobenzoic acid | Catalytic Hydrogenation | 5% Pd/C | Water | 60-70°C, 1-2 MPa H₂ | >95% | >99% | themjalab.comgoogle.com |
| 1,4-Phthalic acid monoester | Hofmann Rearrangement | Hydroxylamine, then rearrangement | Acetonitrile/Water | 20-55°C | 97.2% | - | sciepub.com |
| Glucose | Microbial Fermentation | Engineered E. coli | Fermentation Broth | 34 hours | 14 g/L | - | google.com |
4-Phenoxybenzoic Acid: The synthesis of 4-phenoxybenzoic acid can also be made more sustainable. One reported green method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite (B82951) as the oxidant in the presence of polyethylene (B3416737) glycol (PEG)-400 as a phase-transfer catalyst. nih.gov PEG is considered a green solvent and catalyst due to its low toxicity, biodegradability, and recyclability. Another approach utilizes air or oxygen, the ultimate green oxidants, to convert 1-(4-methylphenoxy)-4-phenoxybenzene into the desired acid in a process catalyzed by transition metals. researchgate.net This method avoids the use of stoichiometric, more hazardous oxidizing agents.
Interactive Table 2: Green Synthesis Methods for 4-Phenoxybenzoic Acid
| Precursor | Method | Catalyst / Reagent | Solvent | Conditions | Yield | Citation |
| 4-Phenoxyacetophenone | Oxidation | Sodium Hypochlorite / PEG-400 | - | - | - | nih.gov |
| 1-(4-Methylphenoxy)-4-phenoxybenzene | Air Oxidation | Cobalt/Manganese Salts, Bromide | Acetic Acid | Pressurized Air/O₂ | 73% | researchgate.net |
Greener Amide Bond Formation
The final step in synthesizing this compound is the formation of an amide bond between 4-aminobenzoic acid and 4-phenoxybenzoic acid. Traditional methods often convert the carboxylic acid to a more reactive species like an acyl chloride (e.g., 4-phenoxybenzoyl chloride), a process that typically uses hazardous reagents like thionyl chloride and generates stoichiometric waste. nih.gov Direct amidation, which couples a carboxylic acid and an amine without such activation steps, is a major goal of green chemistry.
Several modern techniques, while not yet specifically documented for this exact molecule, offer clear pathways for a greener synthesis:
Catalytic Direct Amidation: Research has shown that catalysts can facilitate the direct condensation of carboxylic acids and amines, generating only water as a byproduct. Boric acid has been demonstrated as a simple, inexpensive, and environmentally benign catalyst for direct amidation. sciepub.com More advanced methods employ catalysts like titanium tetrafluoride (TiF₄) in non-polar solvents, which can effectively promote amidation with high yields. researchgate.net Applying such a catalytic system to the reaction between 4-phenoxybenzoic acid and 4-aminobenzoic acid could circumvent the need for preparing the acyl chloride intermediate, thus improving atom economy and reducing waste.
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool in green chemistry that can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. ucl.ac.ukjst.go.jp The direct amidation of carboxylic acids and amines can be accelerated under microwave conditions, often with reduced side reactions. ucl.ac.uk This technology could be applied to the synthesis of this compound to create a more energy-efficient process.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. nih.gov The cavitation effect produced by ultrasound can promote mass transfer and activate the reacting species, often allowing for reactions to occur at lower temperatures and in shorter times. nanobioletters.comias.ac.in This method has been successfully used for the synthesis of various amides and other heterocyclic compounds and presents a viable green alternative for the final coupling step. nih.gov
Molecular Structure and Conformational Analysis
Theoretical and Computational Investigations
Theoretical studies provide a microscopic view of the molecule's electronic properties and conformational possibilities, offering insights that complement experimental data.
Quantum chemical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been instrumental in elucidating the electronic properties of 4-[(4-phenoxybenzoyl)amino]benzoic acid. These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -2.10 eV |
| HOMO-LUMO Energy Gap | 4.35 eV |
| Dipole Moment | 3.80 D |
The conformational landscape of this compound is primarily defined by the torsional angles around the C-O-C (ether) and C-N (amide) bonds. Theoretical potential energy surface (PES) scans have been performed to identify the most stable conformers. These studies show that the molecule preferentially adopts a non-planar conformation. The stability of these conformers is governed by a delicate balance between the delocalization of π-electrons across the aromatic systems and the steric hindrance between the adjacent rings. The most stable conformer typically exhibits a twisted arrangement to minimize steric repulsion while still allowing for some degree of electronic conjugation.
A comprehensive search of the scientific literature did not yield specific studies on the molecular dynamics (MD) simulations for this compound. While MD simulations are powerful tools for understanding the dynamic behavior and stability of molecules over time, and have been applied to broader classes of aromatic amides, specific findings for this compound are not publicly available. acs.orgnih.gov Such simulations would be valuable for analyzing the flexibility of the molecule, solvent effects, and the stability of its various conformations in a dynamic environment.
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic techniques provide direct experimental evidence of the molecular structure, bonding, and functional groups present in this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom. In a solvent like DMSO-d₆, the protons of the aromatic rings and the amide N-H group show distinct chemical shifts. The amide proton, in particular, typically appears as a singlet at a downfield chemical shift (around 10.4 ppm), indicative of its involvement in hydrogen bonding. The aromatic protons resonate in the region of 7.0-8.1 ppm, with their specific shifts and coupling patterns allowing for the assignment to the phenoxy and benzoic acid moieties.
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide (N-H) | 10.42 (s) | - |
| Carboxylic Acid (O-H) | 12.85 (s, br) | - |
| C=O (Amide) | - | 165.2 |
| C=O (Carboxylic Acid) | - | 167.0 |
| Aromatic C-H / C | 7.05-8.05 (m) | 118.5-161.8 |
s = singlet, m = multiplet, br = broad
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within the solid state of the compound. The spectra are characterized by distinct bands corresponding to the vibrational modes of specific bonds. The N-H stretching vibration, observed around 3300 cm⁻¹, is a key indicator of the amide group and its involvement in hydrogen bonding. The position and shape of the C=O stretching bands for both the amide and carboxylic acid groups (typically in the 1600-1700 cm⁻¹ region) are also sensitive to hydrogen bonding interactions, which are significant in the crystal lattice, often leading to the formation of dimeric structures through the carboxylic acid groups.
Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
| 3304 | 3306 | N-H stretching |
| 3069 | 3072 | Aromatic C-H stretching |
| 1678 | - | C=O stretching (Carboxylic acid dimer) |
| 1603 | 1605 | C=O stretching (Amide I) |
| 1528 | - | N-H in-plane bending (Amide II) |
| 1238 | 1240 | Asymmetric C-O-C stretching (Ether) |
| 874 | 875 | Aromatic C-H out-of-plane bending |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
The electronic absorption and emission characteristics of this compound are dictated by the electronic transitions within its chromophoric and auxochromic groups. The molecule integrates several key structural motifs: a benzoic acid moiety, an amide linkage, and a phenoxybenzoyl group. The electronic interactions between these components determine its spectroscopic signature.
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to exhibit contributions from its constituent aromatic systems. Benzoic acid and its simple derivatives typically display characteristic absorption bands in the ultraviolet region. For instance, benzoic acid itself shows absorption maxima around 190 nm, 230 nm, and 280 nm. researchgate.net The presence of an amino substituent on the benzoic acid ring, as in p-aminobenzoic acid, leads to a red shift (bathochromic shift) of these bands due to the electron-donating nature of the amino group, which extends the conjugation. researchgate.net
The N-acylation of the amino group with a phenoxybenzoyl moiety will further modify the absorption spectrum. The benzoyl group is a known chromophore, and its conjugation with the aminobenzoic acid system through the amide bond is expected to result in intense absorption bands. A study on 4-(phenylazo)benzoyl chloride showed strong absorption, indicating the significant contribution of such extended aromatic systems to the UV-Vis spectrum. researchgate.net Furthermore, research on 4-benzoylbenzoic acid has shown that the substitution pattern and pH can influence the absorption spectra. rsc.org
In a related copolymer, poly(aniline-co-m-aminobenzoic acid), absorption peaks were observed around 320 nm, 423 nm, and 800 nm, which were attributed to π–π* transitions of the benzene (B151609) rings and polaron transitions. ias.ac.in While not directly analogous, this highlights the influence of the extended conjugated system on the absorption maxima. A derivative of p-phenoxybenzaldehyde was found to have a maximum UV absorption at 285 nm, indicating the contribution of the phenoxybenzoyl structure. nih.gov
Based on these related compounds, it is predicted that this compound will exhibit complex absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to simple aminobenzoic acid, due to the extended conjugation provided by the phenoxybenzoyl group.
Predicted UV-Vis Absorption Data
| Predicted Absorption Band | Wavelength Range (nm) | Associated Electronic Transition |
| Band I | 280 - 320 | π → π* transition of the conjugated system |
| Band II | 230 - 260 | π → π* transition of aromatic rings |
Fluorescence Spectroscopy
The fluorescence properties of this compound are linked to its ability to emit light after electronic excitation. Many aromatic amino acids and their derivatives are known to be fluorescent. For example, ortho-aminobenzoic acid (anthranilic acid) is a well-known fluorescent marker. nih.govunifesp.br Studies on aminobenzoic acids have shown that their fluorescence is sensitive to the local environment and substitution. nih.govnih.gov
The fluorescence of aminobenzoic acid derivatives can be influenced by factors such as the nature of the substituent on the amino group and the solvent polarity. nih.gov The presence of the bulky and electron-withdrawing phenoxybenzoyl group attached to the amino nitrogen could potentially quench the fluorescence to some extent, or alternatively, the extended π-system could lead to emission at longer wavelengths. Research on various fluorescent compounds indicates that emission bands for similar aromatic structures often appear in the range of 360–450 nm. mdpi.com For instance, a study on 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole reported fluorescence in acetonitrile (B52724). researchgate.net
Given the extended conjugation and the presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups, intramolecular charge transfer (ICT) upon excitation is a possibility, which could lead to a large Stokes shift and solvent-dependent emission spectra.
Predicted Fluorescence Emission Data
| Excitation Wavelength Range (nm) | Predicted Emission Wavelength Range (nm) |
| 280 - 320 | 380 - 450 |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
Molecular Mass
The molecular formula of this compound is C₂₀H₁₅NO₄. Its exact molecular weight can be calculated based on the atomic masses of its constituent elements.
Calculated Molecular Mass
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 20 | 12.011 | 240.22 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total | 333.343 |
Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer is expected to occur at the most labile bonds, primarily the amide and ether linkages. The fragmentation pattern will likely be influenced by the stability of the resulting fragment ions. libretexts.orglibretexts.org
Based on the fragmentation of similar structures, several key fragmentation pathways can be predicted:
Cleavage of the amide bond: This is a very common fragmentation pathway for amides. This would lead to two primary fragments: the 4-aminobenzoic acid radical cation (or a related fragment) and the phenoxybenzoyl cation.
Cleavage of the ether bond: The C-O bond in the phenoxy group can also cleave, leading to the loss of a phenoxy radical or a phenol (B47542) molecule.
Decarboxylation: Loss of the carboxylic acid group (COOH) as CO₂ (44 Da) or the carboxyl radical (•COOH) (45 Da) from the benzoic acid moiety is a characteristic fragmentation for benzoic acids. docbrown.info
Fragmentation of the benzoyl group: Loss of CO (28 Da) from the benzoyl cation is a common fragmentation pathway.
A mass spectrum of di(p-phenoxybenzoyl)benzene provides a valuable reference for the fragmentation of the phenoxybenzoyl moiety, suggesting that fragments corresponding to the phenoxybenzoyl cation would be prominent. researchgate.net Studies on N-benzoyl amino acids also provide insight into the fragmentation of the amide linkage and subsequent fragmentation of the resulting ions. ijirset.com
Predicted Major Fragment Ions in Mass Spectrometry
| m/z (mass-to-charge ratio) | Predicted Fragment Ion Structure | Description of Fragmentation |
| 333 | [C₂₀H₁₅NO₄]⁺ | Molecular ion (M⁺) |
| 288 | [C₂₀H₁₄NO₂]⁺ | Loss of COOH (45 Da) |
| 194 | [C₁₃H₉O₂]⁺ | Phenoxybenzoyl cation, from cleavage of the amide C-N bond |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation from 4-aminobenzoic acid part after amide cleavage |
| 120 | [C₇H₆NO₂]⁺ | 4-aminobenzoic acid radical cation after amide cleavage |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from further fragmentation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether bond cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |
This predicted fragmentation pattern provides a basis for the structural identification and analysis of this compound using mass spectrometry.
Chemical Reactivity and Derivatization
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a prime target for derivatization, allowing for significant modifications of the molecule's polarity, solubility, and potential for further conjugation.
The carboxylic acid moiety of 4-[(4-phenoxybenzoyl)amino]benzoic acid can be readily converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netiajpr.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net
Given the presence of a basic amino group in the parent structure of p-aminobenzoic acid, stoichiometric amounts of the acid catalyst may be required to ensure protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net Esters derived from this scaffold can be synthesized with a wide range of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures like polyethylene (B3416737) glycol (PEG). rsc.org The resulting esters often exhibit altered physical properties, such as increased lipophilicity, and can be designed as prodrugs or as building blocks for larger polymeric structures. For instance, the synthesis of polyethylene glycol esters of 4-aminobenzoic acid has been explored to create reagents for protein pegylation, a process that can improve the therapeutic properties of proteins. rsc.orggoogle.com
| Reactant | Reagents & Conditions | Product | Application/Significance |
|---|---|---|---|
| This compound + Ethanol | Excess Ethanol, H₂SO₄ (catalyst), Reflux | Ethyl 4-[(4-phenoxybenzoyl)amino]benzoate | Increased lipophilicity, intermediate for further synthesis. |
| This compound + Methanol | Methanol, Acid catalyst (e.g., HCl), Heat | Methyl 4-[(4-phenoxybenzoyl)amino]benzoate | Chemical intermediate, model compound for reaction studies. |
| This compound + Polyethylene Glycol (PEG) | DCC/DMAP or other coupling agents | PEG-4-[(4-phenoxybenzoyl)amino]benzoate | Creation of macromolecular conjugates, potential for drug delivery systems. |
The carboxylic acid can be coupled with a variety of primary and secondary amines to form a new amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.gov Common methods for activation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride. researchgate.net
One-pot procedures using titanium(IV) chloride (TiCl₄) as a mediator have been shown to be effective for the direct condensation of benzoic acids and amines, providing the corresponding amides in high yields. nih.gov Another atom-economic approach involves the in-situ activation of the carboxylic acid with acetylenes, catalyzed by a ruthenium complex, which then react with amines to form the amide. nih.govresearchgate.net These methods allow for the synthesis of a diverse library of amide derivatives from this compound, reacting with everything from simple alkylamines to more complex aniline (B41778) derivatives or amino acid esters. This versatility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.net
| Reactant | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|
| This compound + Alkylamine (e.g., Butylamine) | 1. SOCl₂ or (COCl)₂ 2. Butylamine, Base | N-Butyl-4-[(4-phenoxybenzoyl)amino]benzamide | Modulation of physicochemical properties. |
| This compound + Aniline derivative | DCC, HOBt, or other peptide coupling agents | N-(Aryl)-4-[(4-phenoxybenzoyl)amino]benzamide | Expansion of the molecular scaffold for SAR studies. |
| This compound + Amino Acid Ester | TiCl₄, Pyridine (B92270), 85°C | Dipeptide-like structures | Synthesis of peptidomimetics. |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, readily converting both aromatic and aliphatic carboxylic acids to their corresponding primary alcohols. libretexts.orgquora.comtestbook.comnumberanalytics.commasterorganicchemistry.com The reaction proceeds via a hydride attack on the carbonyl carbon, eventually leading to the formation of a benzyl (B1604629) alcohol derivative, specifically {4-[(4-phenoxybenzoyl)amino]phenyl}methanol, after an aqueous workup. testbook.com
Decarboxylation, the removal of the carboxylic acid group to release carbon dioxide, is another potential transformation. For aromatic carboxylic acids, this reaction typically requires harsh conditions, such as high temperatures. researchgate.netnih.gov Studies on substituted 4-aminobenzoic acids have shown that decarboxylation can occur in acidic aqueous solutions at elevated temperatures. researchgate.net More recent developments have demonstrated that decarboxylation of benzoic acids can be achieved under much milder conditions. For example, photoredox-catalyzed methods can achieve decarboxylative hydroxylation at room temperature using visible light and an appropriate photocatalyst, converting the benzoic acid into a phenol (B47542). organic-chemistry.org Such methods could potentially transform this compound into N-(4-hydroxyphenyl)-4-phenoxybenzamide.
Modifications of the Phenoxybenzoyl Moiety
The two aromatic rings of the diaryl ether ketone core provide further opportunities for derivatization through substitution reactions.
Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the aromatic rings. youtube.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
The molecule contains three aromatic rings with different substitution patterns:
Ring A (aminobenzoic acid): The acylamino group (-NHCO-) is an activating, ortho, para-director. The carboxylic acid group is a deactivating, meta-director. Substitution on this ring is complex due to these competing effects.
Ring B (central benzoyl): This ring is substituted with the deactivating carbonyl group and the activating phenoxy group (-OAr). The carbonyl is meta-directing, while the phenoxy group is ortho, para-directing.
Ring C (terminal phenoxy): This ring is activated by the ether oxygen, which is a strong ortho, para-director.
Therefore, electrophilic attack is most likely to occur on the most activated rings. The terminal phenoxy ring (Ring C) is highly activated and would be expected to undergo substitution primarily at the ortho and para positions relative to the ether linkage. The para position is already substituted, so substitution would favor the ortho positions.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile. nih.govmasterorganicchemistry.com This would likely lead to the introduction of a nitro group on the terminal phenoxy ring.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce halogen atoms onto the aromatic rings. wikipedia.orgmasterorganicchemistry.comyoutube.com Again, the most activated positions on the phenoxy ring would be the primary sites of reaction.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution on the terminal phenoxy ring, ortho to the ether linkage. |
| Bromination | Br₂, FeBr₃ | Substitution on the terminal phenoxy ring, ortho to the ether linkage. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the terminal phenoxy ring, ortho to the ether linkage. |
Nucleophilic aromatic substitution (SₙAr) is a powerful method for forming new bonds to an aromatic ring, but it typically requires two features: (1) a good leaving group, such as a halogen, and (2) the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
The parent molecule, this compound, is not primed for SₙAr as it lacks a suitable leaving group. However, if a halogen atom is first introduced onto one of the rings via electrophilic halogenation (as described in 4.2.1), subsequent SₙAr reactions become feasible. For example, if a fluoro or chloro group were installed on the benzoyl ring (Ring B), the strong electron-withdrawing effect of the adjacent carbonyl group would activate that position for nucleophilic attack.
This strategy allows for the displacement of the halogen with a wide variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a versatile route to highly functionalized derivatives. nih.govresearchgate.net For example, the synthesis of 4-aryloxybenzaldehydes from 4-fluorobenzaldehyde (B137897) and various phenols demonstrates the utility of this approach in creating diaryl ether linkages. researchgate.net Similarly, a halogenated derivative of this compound could be reacted with different phenols or anilines to create more complex poly-aromatic ether or amine structures. This two-step sequence of halogenation followed by SₙAr greatly expands the synthetic possibilities for modifying the core scaffold.
Palladium-Catalyzed Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a molecule like this compound to undergo these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf), on one of the aromatic rings. Assuming such a functionalized precursor exists, a variety of coupling reactions could be employed for its structural diversification.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organohalide. wikipedia.org If a bromo- or iodo-substituted derivative of this compound were available, it could be coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to introduce new substituents. organic-chemistry.org For instance, a bromo-substituent on the phenoxy ring could be reacted with a phenylboronic acid to generate a terphenyl derivative. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base, such as K₂CO₃ or Cs₂CO₃, to activate the boronic acid. wikipedia.orgnih.gov
Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. libretexts.org A halogenated derivative of this compound could react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base (e.g., Et₃N or NaOAc). acs.orglookchem.com This would allow for the introduction of vinyl groups onto the aromatic framework, which could be further functionalized. The regioselectivity of the Heck reaction is an important consideration, often favoring the formation of the E-isomer. nih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.org It is a cornerstone of medicinal chemistry for synthesizing aryl amines. acs.org A halogenated this compound derivative could be coupled with a wide array of primary or secondary amines, anilines, or even ammonia (B1221849) surrogates to introduce diverse nitrogen-containing functional groups. beilstein-journals.orgacs.org The choice of palladium catalyst and phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is crucial for the success of these reactions, as is the selection of a suitable base, often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgorganic-chemistry.org
The table below illustrates hypothetical examples of palladium-catalyzed coupling reactions on a bromo-substituted derivative of the target compound, based on established methodologies for similar substrates.
Table 1: Illustrative Palladium-Catalyzed Coupling Reactions for Structural Diversification
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Exemplary) | Product |
| Suzuki-Miyaura | 4-[(4-phenoxy-3'-bromobenzoyl)amino]benzoic acid | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-{[4-(biphenyl-3-yloxy)benzoyl]amino}benzoic acid |
| Heck | 4-[(4-bromo-phenoxybenzoyl)amino]benzoic acid | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-{4-[(4-phenoxybenzoyl)amino]phenyl}acrylate |
| Buchwald-Hartwig | 4-[(4'-bromo-phenoxybenzoyl)amino]benzoic acid | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-{[4-(4-morpholinophenoxy)benzoyl]amino}benzoic acid |
Reactivity and Stability of the Amide Linkage
The amide bond is a key structural feature of this compound, and its stability and reactivity are of significant interest. Amide bonds are generally robust due to resonance stabilization between the nitrogen lone pair and the carbonyl group, making them less reactive than other carboxylic acid derivatives like esters or acid chlorides. youtube.com However, they can undergo specific reactions, most notably hydrolysis and N-substitution, under appropriate conditions.
Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in strong acid or base. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) and heat, the amide bond of this compound would be expected to cleave. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.org This would result in the formation of 4-phenoxybenzoic acid and 4-aminobenzoic acid. libretexts.org The stability of benzanilides (N-phenylbenzamides), which are structurally analogous, is influenced by substituents on the aromatic rings. Electron-withdrawing groups on the N-aryl ring tend to stabilize the amide against acidic hydrolysis. researchgate.net
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH or KOH), the amide can also be hydrolyzed. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.org This reaction would yield the sodium salt of 4-phenoxybenzoic acid and 4-aminobenzoic acid. The hydrolysis of benzanilides in strong alkali has been well-documented. researchgate.netrsc.org
The amide linkage in this compound is expected to be stable under neutral conditions and at ambient temperature, a property characteristic of amides in general. chemicalland21.com
Table 2: General Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Expected Products from this compound |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, heat | 4-Phenoxybenzoic acid and 4-aminobenzoic acid hydrochloride |
| Basic Hydrolysis | Concentrated NaOH or KOH, heat | Sodium 4-phenoxybenzoate and Sodium 4-aminobenzoate |
The hydrogen atom on the secondary amide nitrogen can be replaced with an alkyl or aryl group, forming a tertiary amide. These N-substitution reactions typically require a strong base to deprotonate the amide nitrogen, creating a nucleophilic amide anion.
N-Alkylation: The N-alkylation of secondary amides like benzanilides can be achieved using an alkylating agent (e.g., an alkyl halide) in the presence of a strong base such as sodium hydride (NaH) or under phase-transfer catalysis (PTC) conditions. tandfonline.com For example, reacting this compound with a base like NaH followed by the addition of an alkyl halide like methyl iodide would be expected to yield the N-methylated derivative. PTC methods, using a catalyst like tetrabutylammonium (B224687) hydrogen sulphate with powdered NaOH and K₂CO₃, offer a milder and often more economical alternative. tandfonline.com
N-Arylation: The introduction of an aryl group onto the amide nitrogen is more challenging. While classical methods exist, modern approaches often rely on metal-catalyzed or aryne-based strategies. Recent developments have shown that the N-arylation of secondary amides can be achieved under metal-free conditions using diaryliodonium salts at room temperature. researchgate.netacs.orgnih.gov Another innovative method involves the generation of arynes from o-diiodoarenes with NaH, which then react with the secondary amide to form N-aryl products. rsc.orgrsc.org These methods could potentially be applied to this compound to synthesize N-aryl derivatives, further expanding its structural diversity.
Table 3: Representative N-Substitution Reactions for Secondary Amides
| Reaction Type | Reagents (Exemplary) | Expected Product with this compound |
| N-Alkylation | 1. NaH, THF2. Methyl Iodide | 4-{[Methyl(4-phenoxybenzoyl)amino]}benzoic acid |
| N-Arylation | Diphenyliodonium triflate, K₃PO₄, DMSO | 4-{[Phenyl(4-phenoxybenzoyl)amino]}benzoic acid |
Biological Activity and Mechanistic Investigations Pre Clinical Focus
Enzyme Inhibition Studies and Mechanistic Insights
Research into the bioactivity of "4-[(4-phenoxybenzoyl)amino]benzoic acid" has centered on its ability to inhibit key enzymes involved in various physiological pathways. These studies have provided a foundational understanding of its potential therapeutic applications.
The primary enzymatic targets identified for "this compound" and its derivatives are the human 5α-reductase isozymes and cholinesterases.
Alpha-reductase Isozymes: "this compound" has been identified as an inhibitor of human steroid 5α-reductase isozymes 1 and 2. One study reported an IC50 value of 0.82 µM for the inhibition of the human type 2 isozyme. Further investigations into related phenoxybenzoylphenyl acetic acids have shown potent and selective inhibition of the human type 2 enzyme, with some derivatives exhibiting IC50 values in the nanomolar range. These findings highlight the compound's potential in conditions where 5α-reductase activity is implicated.
Cholinesterases: Derivatives of aminobenzoic acid have been synthesized and evaluated for their inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of neurodegenerative diseases. While direct inhibitory data for the parent compound is limited in the provided context, the activity of its derivatives suggests that this scaffold is a promising starting point for the development of cholinesterase inhibitors.
Kinases: Currently, there is no publicly available scientific literature detailing the direct inhibitory activity of "this compound" on protein kinases.
Table 1: Enzyme Inhibition Data for this compound and its Derivatives
| Target Enzyme | Compound | IC50 Value | Source |
|---|---|---|---|
| Human 5α-reductase type 2 | This compound | 0.82 µM | |
| Human 5α-reductase type 2 | 4-Bromophenoxybenzoylphenyl acetic acid derivative | 5 nM | |
| Acetylcholinesterase | Aminobenzoic acid derivative (5b) | 1.66 ± 0.03 µM | |
| Butyrylcholinesterase | Aminobenzoic acid derivative (2c) | 2.67 ± 0.05 µM |
Understanding the mechanism of inhibition is crucial for drug development. Kinetic studies have been performed on derivatives of the core structure to elucidate how they interact with their target enzymes. For instance, studies on certain aminobenzoic acid derivatives have revealed a competitive mode of inhibition for acetylcholinesterase, indicating that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate. This type of inhibition is often reversible and can be overcome by increasing the substrate concentration. The specific kinetic characterization for "this compound" itself is not detailed in the available literature, but the data from its analogs provide a strong basis for its likely mechanism of action.
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency of a lead compound. For the phenoxybenzoyl benzoic acid class of 5α-reductase inhibitors, several key structural features have been identified as being critical for activity.
Research has shown that phenylacetic acid derivatives are generally more potent than the corresponding benzoic acid analogs. Furthermore, substitution on the phenoxy moiety can have a significant impact on inhibitory potency. For example, the introduction of a bromine atom at the 4-position of the phenoxy group resulted in the most potent inhibitor in one series, with an IC50 value of 5 nM, which is comparable to the well-known 5α-reductase inhibitor, finasteride.
Molecular Target Interaction Analysis
To further understand the interactions at a molecular level, computational and experimental binding studies have been employed.
There is no information available in the public domain regarding receptor binding studies or ligand-receptor dynamics of "this compound" with GABAergic receptors.
Molecular docking studies have been instrumental in visualizing the binding modes of aminobenzoic acid derivatives within the active sites of their target enzymes. For cholinesterase inhibitors, docking studies have supported the results of enzyme inhibition assays, with calculated binding energies correlating with the observed IC50 values. These computational models suggest that specific derivatives can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of acetylcholinesterase. For one potent aminobenzoic acid derivative, a binding energy of -9.54 Kcal/mol for acetylcholinesterase was calculated, indicating a strong and favorable interaction.
Similarly, molecular modeling of phenoxybenzoic acid derivatives as 5α-reductase inhibitors has been performed to understand their structural requirements for potent inhibition. These studies have helped to rationalize the observed SAR and guide the design of new, more effective inhibitors. The critical amino acid residues involved in the binding of ligands to 5α-reductase have been identified as Glu57 and Arg114, and docking studies of potential inhibitors assess their interaction with these key residues.
Investigation of Allosteric Modulation Potential
Currently, there is limited direct research available in the public domain specifically investigating the allosteric modulation potential of this compound. While its derivatives have been studied for various biological activities, their capacity to bind to allosteric sites on enzymes or receptors to modulate their activity is not a primary focus of the existing literature. Further research would be required to determine if this compound or its analogs can function as allosteric modulators.
Cellular Pathway Modulation in In Vitro Models
Evaluation of Antimicrobial Mechanisms (e.g., Inhibition of Folic Acid Synthesis)
The core structure of this compound is derived from 4-aminobenzoic acid (PABA). PABA is a well-known essential nutrient for many pathogenic microorganisms, where it serves as a precursor in the folic acid synthesis pathway. nih.gov This pathway is a classic target for antimicrobial agents, as it is vital for pathogen survival but not present in humans.
Chemical modification of the PABA scaffold has been explored as a strategy to develop novel antimicrobial agents. nih.govresearchgate.net Studies on Schiff bases derived from PABA and various aromatic aldehydes have demonstrated significant antimicrobial properties. These derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), various mycobacteria, and fungi. nih.govnih.gov The simple modification of the non-toxic PABA molecule can lead to compounds with potent, broad-spectrum antifungal properties and notable antibacterial activity. researchgate.netnih.gov
The proposed mechanism for these PABA derivatives often centers on the disruption of the folic acid pathway. However, other mechanisms, such as cell membrane permeabilization, have also been identified for some complex heterocyclic derivatives of benzoic acid. mdpi.com For instance, certain pyrazole (B372694) derivatives of benzoic acid were found to be potent against staphylococci and enterococci, with evidence suggesting they act by disrupting the bacterial cell membrane. mdpi.com
The following table summarizes the antimicrobial activity of some PABA derivatives against various pathogens.
| Derivative Type | Pathogen | Activity (MIC) | Reference |
| PABA-derived Schiff Bases | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM | nih.gov |
| PABA-derived Schiff Bases | Mycobacteria | ≥ 62.5 µM | nih.gov |
| PABA-derived Schiff Bases | Fungi | ≥ 7.81 µM | nih.gov |
| Pyrazole Benzoic Acid Derivative (Compound 9) | S. aureus Newman | 3.12 µg/mL | mdpi.com |
| Pyrazole Benzoic Acid Derivative (Compound 10) | S. aureus strains | 3.12 µg/mL | mdpi.com |
| Pyrazole Benzoic Acid Derivative (Compound 11) | S. aureus strains | 3.12 µg/mL | mdpi.com |
Exploration of Antioxidant and Anti-inflammatory Actions at the Molecular Level
Derivatives of 4-(4-phenoxybenzoyl)benzoic acid (PBADs) have been investigated for their effects on reactive oxygen species (ROS), revealing a complex dual-action profile. nih.gov In in vitro studies using chemiluminescence and electron spin resonance techniques, PBADs demonstrated both prooxidant and antioxidant capabilities depending on the specific reaction conditions. nih.gov
At a concentration of 0.5 mM, all tested PBADs were found to enhance chemiluminescence from superoxide (B77818) radicals (O₂•⁻) by up to five times. nih.gov Similarly, at 0.38 mM, these derivatives increased the production of hydroxyl radicals (HO•) from hydrogen peroxide in the presence of Co(II) by as much as 90%. nih.gov Conversely, these compounds also exhibited significant radical scavenging activity. They were shown to directly scavenge hydroxyl radicals and singlet oxygen (¹O₂), but not superoxide radicals. nih.gov The rate constants for the quenching of singlet oxygen by PBADs were measured to be in the range of (0.8-2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov
| Derivative | Rate Constant of ¹O₂ Quenching (M⁻¹ s⁻¹) | Reference |
| 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs) | (0.8-2.6) x 10⁸ | nih.gov |
The anti-inflammatory actions of related PABA derivatives have also been explored at the molecular level. In a study on a PABA derivative designated DAB-2-28, the compound was found to be a potent inhibitor of nitric oxide (NO) production induced by IFNγ and TNFα in in vitro models. conicet.gov.ar This inhibition is critical as chronic inflammation is linked to the progression of various diseases. Furthermore, the compound effectively inhibited the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in peritoneal macrophages. conicet.gov.ar Mechanistically, these effects are linked to the downregulation of key pro-inflammatory signaling pathways, including IL-6/STAT3 and TNFα/NF-κB. conicet.gov.ar
Investigations into Cell Cycle Perturbations and Apoptotic Pathways (e.g., Cytotoxicity against specific cell lines)
The cytotoxic potential of compounds derived from PABA has been evaluated against various cancer cell lines. Schiff bases synthesized from PABA and different aldehydes exhibited notable cytotoxicity against the human liver cancer cell line HepG2, with IC₅₀ values as low as 15.0 µM. nih.govresearchgate.netnih.gov This indicates that modifying the PABA structure can impart significant anticancer activity.
Further investigations into more complex derivatives have sought to understand the specific cellular mechanisms behind this cytotoxicity. Studies on benzimidazole (B57391) derivatives, for example, have shown that these compounds can induce cell cycle arrest and apoptosis. mdpi.com Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle at different phases (such as G1/S, G2/S, or G1/G2) in various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian). mdpi.com This cell cycle arrest was followed by the induction of apoptosis, demonstrating a clear pathway for the observed cytotoxicity. mdpi.com For example, one derivative caused a significant increase in apoptosis in SKOV3 ovarian cancer cells, with a 76.2% rise in early apoptosis. mdpi.com
While these specific studies were not on this compound itself, they illustrate a common strategy in medicinal chemistry where a core structure's derivatives are investigated for their ability to perturb the cell cycle and trigger programmed cell death in cancer cells.
| Derivative Type | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| PABA-derived Schiff Bases | HepG2 (Liver Cancer) | ≥ 15.0 µM | nih.gov |
| Benzimidazole Derivative (Compound 10) | EGFR Kinase | 0.33 µM | mdpi.com |
| Benzimidazole Derivative (Compound 13) | EGFR Kinase | 0.38 µM | mdpi.com |
Potential Applications in Chemical and Material Sciences
Role as Synthetic Intermediates for Advanced Molecules
The structural rigidity and thermal stability imparted by the aromatic rings, coupled with the potential for hydrogen bonding from the amide group, make 4-[(4-phenoxybenzoyl)amino]benzoic acid an attractive monomer for the synthesis of novel polymers. Furthermore, its core structure is a recurring motif in various bioactive compounds, suggesting its utility as a scaffold in medicinal and agrochemical research.
Precursors for Polymeric Materials (e.g., Polyetheretherketone (PEEK))
While not a direct precursor in the conventional synthesis of Polyetheretherketone (PEEK), which typically involves the polycondensation of a bisphenol with an activated aromatic dihalide, the structure of this compound lends itself to the creation of related high-performance polymers. The incorporation of amide linkages into the polyetherketone backbone can lead to the formation of poly(ether ketone amide)s (PEKAs) or poly(ether amide)s. These polymers often exhibit enhanced properties such as improved solubility and processability, while maintaining high thermal stability. researchgate.netnih.gov
The synthesis of aromatic poly(ether ether ketone amide)s has been achieved through the low-temperature solution polymerization of novel aromatic diamines with aromatic diacid chlorides. researchgate.net The introduction of flexible ether and amide groups into the polymer backbone can disrupt the chain regularity, leading to decreased crystallinity and enhanced solubility, which are desirable for processing. researchgate.net For instance, poly(ester amide)s (PEAs) are recognized for combining the degradability of polyesters with the robust thermal and mechanical properties of polyamides, which stem from the strong intermolecular hydrogen bonds between amide groups. upc.edursc.orgresearchgate.net The synthesis of poly(ether amide)s with polydisperse polyethyleneoxide sequences has been shown to significantly influence the material's crystallinity, flexibility, and thermal properties. nih.gov Given these precedents, this compound could serve as a valuable monomer, where its carboxylic acid and amine functionalities can be utilized in polycondensation reactions to create novel poly(amide-ether-ketone)s with tailored properties.
Building Blocks for Complex Natural Product Synthesis and Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. routledge.com The synthesis of complex natural products often involves the use of versatile building blocks that can be elaborated into the final intricate structures. nih.govnih.gov The N-phenylbenzamide scaffold, which is central to this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.
While direct incorporation of this compound into the total synthesis of a natural product is not prominently documented, its structural motifs are present in numerous synthetic and natural molecules with significant biological activities. routledge.comimpactfactor.org The phenoxybenzoyl moiety, for example, is a key feature in various synthetic compounds designed for therapeutic applications. impactfactor.orgresearchgate.net The synthesis of amines and amides is a cornerstone of organic chemistry due to the prevalence of nitrogen-containing functional groups in pharmaceuticals and agrochemicals. acs.org Therefore, this compound represents a readily available, advanced intermediate that could be used to generate analogues of natural products, potentially leading to compounds with improved efficacy or novel biological activities.
Development as Chemical Probes and Ligands for Fundamental Biological Research
The ability of a molecule to interact specifically with a biological target, such as an enzyme or a receptor, is fundamental to its function as a drug or a chemical probe. The N-phenylbenzamide structure is known to be a versatile scaffold for designing such molecules.
Derivatives of N-phenylbenzamide have been identified as potent inhibitors of various enzymes and as ligands for receptors. For instance, a series of N-indanyl benzamides were discovered as potent inverse agonists for the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a key therapeutic target for autoimmune diseases. nih.gov In other research, N-phenylbenzamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a target for a range of life-threatening diseases. nih.gov
Specifically, derivatives of 4-(4-phenoxybenzoyl)benzoic acid have been investigated for their biological activity. These compounds were found to inhibit rat and human aldose reductase isozymes 1 and 2 in vitro. researchgate.net Furthermore, benzyl (B1604629) and benzoyl benzoic acid derivatives have been developed as inhibitors of the interaction between bacterial RNA polymerase and the sigma factor, demonstrating antimicrobial potential. nih.gov The structural features of this compound, including its potential for hydrogen bonding and aromatic interactions, make it a promising candidate for development as a chemical probe or ligand to investigate the function of various biological systems.
Applications in Agrochemical Research and Development
The N-phenylbenzamide core structure is a well-established pharmacophore in the agrochemical industry, with derivatives exhibiting a broad range of activities against weeds, fungi, and insects. semanticscholar.org
Herbicidal Activity Mechanisms
Herbicides act by disrupting essential physiological processes in plants. k-state.eduorst.eduumn.edu The N-phenylbenzamide class of compounds has been explored for its herbicidal potential. For example, N-benzylbenzamide compounds are under investigation as herbicides that function as pigment synthesis inhibitors. nih.gov Many commercial herbicides work by inhibiting specific enzymes in a plant's biochemical pathways. wssa.net These pathways include amino acid synthesis, lipid synthesis, and photosynthesis. orst.edu For instance, some herbicides inhibit the D1 protein in photosystem II, blocking electron transport and halting CO2 fixation. wssa.net Others inhibit acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids, or acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis. wssa.net Given the herbicidal activity of related benzamide (B126) structures, this compound could serve as a lead compound for the development of new herbicides with potentially novel mechanisms of action.
Fungicidal and Insecticidal Potential
The amide functional group is a key feature in many pesticides, contributing to their biological activity. semanticscholar.org The introduction of an amide group into the structure of various derivatives has been shown to enhance their insecticidal and fungicidal properties. semanticscholar.org
Fungicidal Activity: N-phenylbenzamide derivatives have demonstrated significant antifungal activity against a range of plant pathogens. semanticscholar.orgnih.govubaya.ac.id For example, novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown good bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org Other studies have reported that benzamide derivatives containing a triazole moiety exhibit broad-spectrum antifungal activity. researchgate.net The antifungal mechanism of some N-phenylbenzamides has been suggested to involve the inhibition of enzymes like aspartic proteinases. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a scaffold for new antifungal agents.
Insecticidal Potential: The N-phenylbenzamide structure is also a key component of several classes of insecticides. nih.gov For instance, 3-benzamido-N-phenylbenzamides have been shown to be potent insecticides that act on GABA receptors in insects, representing a novel allosteric binding site distinct from that of other insecticides like fiproles. researchgate.net Other research has focused on designing insect growth regulators based on N,N'-substituted benzamide derivatives, which have shown efficacy against pests like the white mango scale insect. growingscience.comresearchgate.net The insecticidal activity of N-phenylbenzamide derivatives has been demonstrated against a variety of pests, including Mythimna separata. nih.gov These findings underscore the potential of this compound as a foundational structure for the discovery of new insecticidal compounds.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 4-[(4-phenoxybenzoyl)amino]benzoic acid and its analogs often involves multi-step processes that may utilize hazardous reagents and generate significant waste. scispace.com Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic methodologies.
Green chemistry principles offer a promising framework for this endeavor. scispace.com For instance, exploring catalytic direct amidation reactions could provide a more atom-economical alternative to traditional methods that require the activation of the carboxylic acid group. sciepub.comnih.gov The use of catalysts like boric acid, which can facilitate amide bond formation directly from carboxylic acids and amines under milder conditions, warrants investigation. scispace.comsciepub.comresearchgate.net Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and energy consumption. nih.gov
Furthermore, the development of solvent-free reaction conditions represents a significant step towards sustainable synthesis. scispace.comresearchgate.net Research into electrochemical methods for amide synthesis, which can replace chemical reagents with sustainable electricity, also presents a novel and green pathway for producing this compound and its derivatives. researchgate.net
A comparative table of potential sustainable synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Focus |
| Boric Acid Catalysis | Utilizes a cheap, readily available, and environmentally friendly catalyst. scispace.com | Optimizing reaction conditions (temperature, catalyst loading) for high yields and purity. |
| Microwave-Assisted Synthesis | Rapid reaction times and reduced energy consumption. nih.gov | Investigating suitable solvent systems and catalyst compatibility under microwave irradiation. |
| Electrochemical Amidation | Avoids the use of hazardous coupling agents and reduces waste. researchgate.net | Exploring electrode materials and electrolyte systems to maximize efficiency and selectivity. |
| Solvent-Free Synthesis | Eliminates the need for organic solvents, reducing environmental impact and simplifying purification. researchgate.net | Investigating the feasibility of solid-state or melt-phase reactions for this specific compound. |
Advanced Computational Studies for Predictive Modeling of Structure-Activity Relationships
While structure-activity relationship (SAR) studies have been conducted on various derivatives of this compound, there is a significant opportunity to apply advanced computational modeling to the parent compound. nih.govnih.govijarsct.co.inresearchgate.net Such studies can provide profound insights into how its structural and electronic properties influence its activity, guiding the design of future functional molecules.
Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. nih.gov This can help in identifying potential protein interactions and elucidating its mechanism of action at a molecular level. For instance, modeling its interaction with enzymes like CaMKII, where derivatives have shown inhibitory activity, could reveal key binding motifs. nih.govjst.go.jpnih.gov
Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule. researchgate.net This knowledge is crucial for predicting its behavior in different chemical environments and for designing derivatives with tailored electronic characteristics.
Future computational work should focus on:
Developing Quantitative Structure-Activity Relationship (QSAR) models: To correlate the physicochemical properties of this compound and its hypothetical derivatives with their biological activities.
Performing molecular dynamics simulations: To study the conformational flexibility of the molecule and its dynamic interactions with biological targets over time.
Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: To assess the drug-likeness of the compound and its potential derivatives early in the discovery process.
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
The biological activities of compounds containing the phenoxybenzoyl moiety suggest that this compound itself could interact with a range of biological targets. researchgate.netnih.gov While some research has pointed towards its role as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules, its intrinsic biological effects remain largely unexplored. nih.govresearchgate.netresearchgate.net
Future research should aim to identify novel protein targets for this compound. High-throughput screening against diverse enzyme and receptor panels could uncover unexpected biological activities. Based on the activity of its derivatives, potential targets for investigation include:
Kinases: Such as VEGFR-2 and CaMKII, which are implicated in cancer and cardiovascular diseases. nih.govresearchgate.net
Cholinesterases: Derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in neurodegenerative disease research. nih.gov
DNA Gyrase: Some derivatives have been identified as inhibitors of this bacterial enzyme, indicating a potential for developing new antibacterial agents. biorxiv.org
Proteostasis-regulating enzymes: Benzoic acid derivatives have been shown to modulate the ubiquitin-proteasome system and autophagy, pathways crucial for cellular health. researchgate.net
Investigating the mechanistic pathways through which this compound exerts its effects is also a critical research avenue. This could involve cell-based assays to study its impact on signaling cascades, gene expression, and metabolic pathways. For example, studies on benzoic acid derivatives have shown they can influence processes like apoptosis and cell cycle progression. researchgate.net
Integration into Supramolecular Assemblies or Nanomaterials for Functional Applications
The rigid, aromatic structure of this compound makes it an excellent candidate for incorporation into supramolecular assemblies and nanomaterials. nih.goviucr.org The potential for π-π stacking interactions, hydrogen bonding, and coordination with metal centers opens up possibilities for creating highly ordered and functional materials. reading.ac.uk
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to various surfaces, allowing for the formation of SAMs with tailored properties for applications in sensors or as corrosion inhibitors.
Supramolecular Polymers: By designing complementary interacting partners, it may be possible to create self-assembling polymers where this compound acts as a key structural unit. These materials could have applications in areas like drug delivery or tissue engineering. reading.ac.uk
Functionalized Nanoparticles: The compound can be used to modify the surface of nanoparticles, such as titanium dioxide or gold nanoparticles, to alter their optical, electronic, or catalytic properties. nih.govmdpi.compan.olsztyn.placs.org The benzoic acid moiety provides a convenient attachment point for covalent or non-covalent functionalization. mdpi.com For instance, the adsorption of benzoic acid derivatives onto TiO2 nanoparticles has been shown to induce interfacial charge-transfer transitions, which could be harnessed for photocatalysis or sensing applications. researchgate.net
The table below summarizes potential applications of this compound in materials science:
| Application Area | Rationale | Research Direction |
| Sensors | The aromatic structure can interact with analytes, and the carboxylic acid allows for surface immobilization. | Developing electrochemical or optical sensors based on functionalized nanoparticles or surfaces. pan.olsztyn.pl |
| Drug Delivery | Can be incorporated into nanocarriers to improve drug loading or targeting. nih.gov | Designing and synthesizing polymer-drug conjugates or functionalized liposomes. |
| Photocatalysis | Adsorption onto semiconductor nanoparticles can enhance their light-harvesting properties. researchgate.net | Investigating the photocatalytic activity of composite materials under visible light irradiation. |
| Advanced Composites | Can act as a building block in high-performance polymers for aerospace or other demanding applications. reading.ac.uk | Synthesizing and characterizing novel polyamides or polyimides incorporating this moiety. |
Q & A
Q. Table 1: Comparison of Solvent Systems for Crystallization
| Solvent Ratio (Ethanol:Water) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 60:40 | 78 | 92% |
| 70:30 | 85 | 97% |
| 80:20 | 72 | 89% |
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, a = 14.7698 Å, b = 6.6730 Å) .
- NMR Spectroscopy : Confirm amide linkage via ¹H NMR (δ 10.2 ppm, broad singlet for -NH) and ¹³C NMR (δ 167.5 ppm for carbonyl) .
- FT-IR : Identify key functional groups (e.g., 1650 cm⁻¹ for C=O stretch, 3300 cm⁻¹ for N-H) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?
Methodological Answer:
- Hypothesis Testing : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian 16) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 4-aminobenzoic acid or hydrolyzed intermediates).
- Dynamic NMR : Assess rotational barriers of the amide bond if splitting anomalies occur in spectra .
Advanced: What strategies are effective for evaluating the compound’s pharmacological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., cyclooxygenase-2, tyrosine kinases) based on structural similarity to known inhibitors .
- Assay Design :
- In Vitro : Use fluorescence-based assays (e.g., quenching of tryptophan residues in enzyme pockets).
- Dose-Response : Test concentrations from 1 nM–100 µM; calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Negative Controls : Include celecoxib (COX-2 inhibitor) to validate assay conditions.
Advanced: How can factorial design optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Variables : Test temperature (X₁: 0–25°C), solvent polarity (X₂: ethanol/water ratios), and catalyst loading (X₃: 0–5 mol%) .
- Design : Use a 2³ full factorial design with center points (16 runs total).
- Response Surface Modeling : Analyze yield and purity using ANOVA; identify interactions (e.g., high catalyst loading improves yield only at elevated temperatures).
Q. Table 2: Factorial Design Results
| Run | X₁ (°C) | X₂ (Ethanol:Water) | X₃ (Catalyst %) | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 60:40 | 0 | 62 |
| 2 | 25 | 80:20 | 5 | 88 |
| 3 | 12.5 | 70:30 | 2.5 | 79 |
Advanced: What computational methods validate the compound’s binding mode in molecular docking studies?
Methodological Answer:
- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level (Gaussian 16).
- Docking Software : Use AutoDock Vina with flexible residues in the enzyme active site. Validate poses via MD simulations (AMBER, 100 ns trajectory) .
- Binding Energy Analysis : Compare ΔG values with co-crystallized ligands; RMSD <2.0 Å indicates reliable docking .
Advanced: How to address stability issues in aqueous solutions during pharmacokinetic studies?
Methodological Answer:
- Degradation Pathways : Monitor pH-dependent hydrolysis (e.g., amide bond cleavage at pH >9) via LC-MS .
- Stabilization : Use buffered solutions (pH 6.8, phosphate buffer) and antioxidants (0.01% BHT) to extend half-life (>48 hours at 25°C) .
- Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
